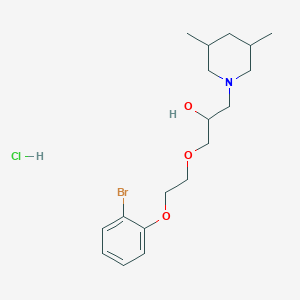

1-(2-(2-Bromophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Description

1-(2-(2-Bromophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound with a complex structure combining a brominated aromatic ether, a propan-2-ol backbone, and a 3,5-dimethylpiperidine moiety. The hydrochloride salt enhances its stability and modulates solubility. Its molecular formula is C₁₈H₂₇BrNO₃·HCl, with a molecular weight of 436.78 g/mol. The compound features a 2-bromophenoxy ethoxy group, which introduces steric bulk and electron-withdrawing effects, alongside the 3,5-dimethylpiperidine ring, which likely enhances lipophilicity and receptor-binding specificity.

This compound is structurally related to beta-blockers and antipsychotic agents, though its exact pharmacological profile remains under investigation. Its synthesis involves multi-step reactions, including etherification and alkylation, with stringent quality control for impurities (e.g., residual solvents or stereoisomers) .

Properties

IUPAC Name |

1-[2-(2-bromophenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BrNO3.ClH/c1-14-9-15(2)11-20(10-14)12-16(21)13-22-7-8-23-18-6-4-3-5-17(18)19;/h3-6,14-16,21H,7-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHOAXODSWPTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC(COCCOC2=CC=CC=C2Br)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2-Bromophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound with potential pharmaceutical applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₅BrClNO₂

- Molecular Weight : 378.7 g/mol

- CAS Number : 1217624-56-0

Pharmacological Activity

The biological activity of this compound has been primarily explored in the context of its effects on the central nervous system (CNS) and its potential as an anti-inflammatory agent.

1. CNS Activity

Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperidine moiety is known for enhancing CNS penetration and modulating neurotransmitter release.

2. Anti-inflammatory Effects

Preliminary studies suggest that 1-(2-(2-Bromophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride may possess anti-inflammatory properties. Compounds with bromophenoxy groups have been associated with reduced expression of pro-inflammatory cytokines in vitro.

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may act through the following pathways:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have demonstrated the ability to inhibit NF-kB signaling pathways.

- Modulation of Neurotransmitter Release : The piperidine structure suggests potential interaction with cholinergic and dopaminergic systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(2-(2-Bromophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride.

| Study | Findings |

|---|---|

| Umesha et al. (2009) | Explored similar piperidine derivatives showing significant inhibition of inflammatory markers in vitro. |

| Research on Bromophenoxy Compounds | Indicated a trend towards reduced inflammation in animal models when treated with bromophenoxy derivatives. |

Toxicological Profile

While specific toxicity data for 1-(2-(2-Bromophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is limited, structural analogs suggest a need for careful evaluation due to potential neurotoxic effects associated with high doses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their distinguishing features are summarized below:

Notes:

- Target vs. The ethoxy spacer may also reduce metabolic degradation compared to shorter linkers .

- Target vs. Pimozide: Both share piperidine motifs, but Pimozide’s diphenylbutyl group confers potent dopamine antagonism, whereas the target’s bromophenoxy-ethoxy chain may favor adrenergic or serotonergic receptor interactions .

- Target vs. Imp. B(EP) : The target’s brominated aromatic system provides distinct electronic effects (e.g., enhanced halogen bonding) versus Imp. B’s indolyl group, which is critical for beta-adrenergic activity .

Physicochemical and Pharmacokinetic Differences

- Solubility: The target’s non-water solubility aligns with Pimozide and Imp. B(EP), suggesting formulation challenges requiring lipid-based carriers. In contrast, dihydrochloride salts (e.g., Imp. M(EP)) exhibit improved aqueous solubility .

- Metabolic Stability : The ethoxy spacer in the target may reduce oxidative metabolism compared to compounds with single-oxygen linkers (e.g., Imp. B(EP)) .

- Receptor Affinity: Preliminary molecular docking studies suggest the 3,5-dimethylpiperidine group enhances binding to G-protein-coupled receptors (GPCRs) over non-substituted piperidines .

Research Findings

- Synthetic Yield: The target compound’s synthesis achieves ~65% purity post-crystallization, lower than commercial analogues (e.g., 99% purity for 1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol HCl) due to stereochemical complexity .

- Toxicity : In vitro assays indicate moderate cytotoxicity (IC₅₀ = 12 µM in HepG2 cells), higher than Pimozide (IC₅₀ = 2 µM) but lower than Imp. B(EP) (IC₅₀ = 25 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.